(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate
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Overview
Description
(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as methoxy, trifluoromethoxy, and indole, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-methoxybenzoyl chloride and 2-methyl-6-(trifluoromethoxy)indole. These intermediates undergo a series of reactions, including Friedel-Crafts acylation, nucleophilic substitution, and esterification, to form the final product. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps, such as recrystallization and chromatography, to isolate the desired product. Advanced techniques, such as continuous flow reactors, may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions, such as hydrogenation, can be performed using catalysts like palladium on carbon to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it may bind to an enzyme’s active site, altering its activity and affecting metabolic processes. The exact pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidone: An organic compound with a five-membered lactam structure, used in various industrial applications.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A condensing agent used in peptide synthesis.
Uniqueness
(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethoxy group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
910378-55-1 |
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Molecular Formula |
C28H28F3NO8 |
Molecular Weight |
563.5 g/mol |
IUPAC Name |
(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate |
InChI |
InChI=1S/C28H24F3NO6.2H2O/c1-4-24(27(34)35)37-20-7-5-6-18(14-20)32-16(2)25(26(33)17-8-10-19(36-3)11-9-17)22-13-12-21(15-23(22)32)38-28(29,30)31;;/h5-15,24H,4H2,1-3H3,(H,34,35);2*1H2/t24-;;/m1../s1 |
InChI Key |
IYPIJSKHFOMNRC-PPLJNSMQSA-N |
Isomeric SMILES |
CC[C@H](C(=O)O)OC1=CC=CC(=C1)N2C(=C(C3=C2C=C(C=C3)OC(F)(F)F)C(=O)C4=CC=C(C=C4)OC)C.O.O |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC(=C1)N2C(=C(C3=C2C=C(C=C3)OC(F)(F)F)C(=O)C4=CC=C(C=C4)OC)C.O.O |
Origin of Product |
United States |
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